4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Historical Development of Pyrrolopyridine-Based Kinase Inhibitors
The development of pyrrolopyridine-based kinase inhibitors represents a significant chapter in medicinal chemistry, with major advancements occurring since the early 2000s. Initial exploration of this scaffold began with the discovery that pyrrolopyridine derivatives could effectively inhibit various kinases involved in cancer and inflammatory diseases.
A landmark advancement in this field came in 2008 with the discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. The research demonstrated that conformationally constrained 2-pyridone analogue (compound 2) exhibited exceptional potency with an IC50 value of just 1.8 nM. X-ray crystallographic analysis of this inhibitor bound to the ATP binding site of Met kinase provided critical insights into the binding mechanisms, facilitating further rational drug design. This compound also showed impressive activity against other kinases, including Flt-3 and VEGFR-2 with IC50 values of 4 and 27 nM, respectively.
Subsequently, in 2015, researchers developed pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors using a scaffold-hopping strategy. The most promising compounds exhibited IC50 values below 10 nM in enzymatic assays and below 20 nM in cellular assays, demonstrating their remarkable potency.
More recent developments include the 2017 discovery of novel pyrrolo-pyridine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors, which showed excellent activity against multiple cancer cell lines. Additionally, in 2021, computational methods were employed to design new JAK1 inhibitors based on pyrrolopyridine derivatives, further expanding the therapeutic applications of this scaffold.
Table 1: Key Milestones in Pyrrolopyridine-Based Kinase Inhibitor Development
Position of 4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Medicinal Chemistry
The compound this compound (CAS Number: 124476-83-1) represents a specialized member of the pyrrolo[2,3-b]pyridine family with distinctive structural features that contribute to its pharmacological profile. This compound has been mentioned in patent literature for its potential therapeutic applications, particularly in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various diseases including cancer and metabolic disorders.
The molecular structure of this compound is characterized by several key features: a pyrrolo[2,3-b]pyridine core, amino groups at positions 4 and 6, a 4-methoxy-phenyl substituent at position 1, a carbonyl functionality at position 2, and a carbonitrile group at position 5. This specific arrangement of functional groups creates a unique electronic and steric environment that is believed to be crucial for its biological activity.
Table 2: Physical and Chemical Properties of this compound
The synthetic pathway for this compound likely involves several steps, beginning with the construction of the pyrrolo[2,3-b]pyridine core followed by systematic introduction of the various functional groups. Although the specific synthesis details are not explicitly outlined in the available literature, similar compounds typically involve condensation reactions to establish the bicyclic framework, followed by functionalization of the ring system through electrophilic or nucleophilic substitution reactions.
What distinguishes this compound within the broader pyrrolopyridine landscape is its specific substitution pattern, particularly the positioning of the amino groups and the carbonitrile functionality. These features are believed to be instrumental in its interaction with the SGK1 kinase, potentially forming critical hydrogen bonds and other non-covalent interactions with amino acid residues at the catalytic site.
Research Significance and Scientific Interest
The scientific interest in this compound extends beyond its structural novelty to encompass its potential therapeutic applications, particularly as an SGK1 inhibitor. SGK1 (serum- and glucocorticoid-regulated kinase 1) has emerged as a promising therapeutic target for various diseases due to its involvement in critical cellular processes.
SGK1 overexpression has been linked to uncontrolled cell proliferation and tumor formation, making it a potential target for cancer therapeutics. Additionally, research has demonstrated that SGK1 plays a crucial role in the pathogenesis of heart failure, with studies showing that cardiac-specific activation of SGK1 in mice increases mortality, cardiac dysfunction, and ventricular arrhythmias, while its inhibition protects against fibrosis, heart failure, and sodium channel alterations.
The molecular basis for the interaction between this compound and SGK1 likely involves the carboxyl group mimicry feature of the compound. Research on SGK1 inhibitors has revealed that the carboxyl group is expected to interact with the ε-amino group of lysine at the SGK1 catalytic site. Structure-activity relationship studies and docking analyses have provided further insights into these interactions, enhancing our understanding of the molecular determinants essential for SGK1 inhibition.
Table 3: Potential Therapeutic Applications of SGK1 Inhibition
The development of this compound aligns with the broader trend in medicinal chemistry toward the design of selective kinase inhibitors with improved pharmacological profiles. The challenge of achieving selectivity among related kinases remains a significant hurdle in drug development, and compounds like this compound provide valuable templates for addressing this challenge.
Evolution of Pyrrolopyridine Scaffold as a Pharmacological Platform
The pyrrolopyridine scaffold has evolved significantly as a pharmacological platform, with researchers continuously exploring structural modifications to enhance potency, selectivity, and pharmacokinetic properties. This evolution has been facilitated by advancements in structural biology, computational chemistry, and medicinal chemistry techniques.
The broad spectrum of pharmacological properties exhibited by pyrrolopyridine derivatives has made them valuable templates in drug discovery. Their applications extend beyond kinase inhibition to include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. The pyrrole and pyridine components of these compounds are considered important pharmacophores, contributing to their diverse biological activities.
A noteworthy aspect of the evolution of pyrrolopyridine scaffolds is the structured exploration of structure-activity relationships (SARs). For instance, in the context of SGK1 inhibition, researchers have investigated the impact of various functional group substitutions on inhibitory activity. Studies have revealed that the positions of substituents are crucial, with para-substituents generally showing higher activity than meta-substituents. Additionally, the hydroxycarbamoyl group has been found to enhance inhibitory activity when used as a replacement for the carboxyl group.
Table 4: Structure-Activity Relationships in Pyrrolo[2,3-b]pyridine Derivatives
The evolution of the pyrrolopyridine platform has also been marked by diversification of synthetic approaches. Feasible synthesis routes via established condensation reactions have enabled researchers to manipulate the physicochemical properties of these compounds by adjusting polarity, lipophilicity, and hydrogen bonding capabilities. This adaptability has contributed to the wide application of pyrrolopyridines in fragment-based drug design and the development of biomolecular mimetics.
Looking forward, the continued evolution of pyrrolopyridine scaffolds will likely focus on further optimization of selectivity profiles, improvement of pharmacokinetic properties, and exploration of novel applications beyond current therapeutic areas. The this compound compound, with its unique structural features and potential as an SGK1 inhibitor, represents an important milestone in this evolutionary trajectory.
Properties
IUPAC Name |
4,6-diamino-1-(4-methoxyphenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-9-4-2-8(3-5-9)20-12(21)6-10-13(17)11(7-16)14(18)19-15(10)20/h2-5H,6H2,1H3,(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICJSBXMNSRQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC3=C(C(=C(N=C32)N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397201 | |
| Record name | 4,6-Diamino-1-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124476-83-1 | |
| Record name | 4,6-Diamino-1-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.
The chemical structure of this compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2 |
| Molecular Weight | 299.31 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro tests revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 25 µg/mL, indicating strong antibacterial properties .
Enzyme Inhibition
Inhibition studies suggest that this compound may act as a potent inhibitor of certain enzymes involved in cancer progression and microbial resistance. Specifically, it has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer pathways .
Study 1: Anticancer Effects
A study published in Cancer Research explored the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with IC50 values determined at 15 µM after 48 hours of treatment. The study concluded that the compound triggers apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of various compounds against E. coli, this compound was highlighted for its ability to reduce bacterial load significantly when administered at a concentration of 50 µg/mL over a period of 24 hours .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Condensation Reaction : Reacting an appropriate aldehyde with a substituted aniline to form an imine.
- Cyclization : Subjecting the imine to cyclization conditions involving heating with a suitable acid catalyst.
- Functionalization : Introducing amino and carbonitrile groups through nucleophilic substitution reactions.
Scientific Research Applications
Basic Information
- IUPAC Name: 4,6-diamino-1-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Molecular Formula: C15H14N5O2
- Molecular Weight: 295.302 g/mol
- CAS Number: 124476-83-1
Structure
The compound features a pyrrolopyridine core, which contributes to its biological activity. The presence of amino groups and a methoxyphenyl substituent enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. They function as inhibitors of focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and metastasis. Inhibiting FAK can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
Inhibition of Kinases
The compound's structure allows it to act as a kinase inhibitor. Specific studies have shown that derivatives can inhibit both FAK and Pyk2 kinases, leading to potential applications in treating various proliferative disorders. This dual inhibition mechanism may enhance the anti-cancer efficacy by targeting multiple pathways involved in tumor progression .
Neuroprotective Effects
There are indications that similar pyrrolopyridine derivatives may exhibit neuroprotective effects. Preliminary studies suggest that these compounds could protect neuronal cells from apoptosis induced by neurotoxic agents . This property opens avenues for research into treatments for neurodegenerative diseases.
Antimicrobial Properties
Some derivatives of pyrrolopyridine compounds have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents . Continued exploration of this aspect could lead to significant advancements in combating resistant strains of bacteria.
Case Study 1: FAK Inhibition in Cancer Therapy
A study published in Cancer Research highlighted the effectiveness of pyrrolopyridine derivatives as FAK inhibitors. The researchers demonstrated that treatment with these compounds resulted in significant tumor size reduction in xenograft models of breast cancer . This underscores the potential for clinical applications in oncology.
Case Study 2: Neuroprotection Against Oxidative Stress
In a study examining neuroprotective agents, researchers found that compounds structurally related to 4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo exhibited protective effects against oxidative stress-induced neuronal death. The findings suggest a mechanism involving the modulation of apoptotic pathways . This provides a foundation for further investigation into therapeutic uses for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolo[2,3-b]pyridine Derivatives
Table 1: Structural and Physical Comparison
Key Observations :
- The 4-methoxyphenyl substituent in the target compound introduces electron-donating effects compared to the electron-withdrawing 4-fluorophenyl group in . This may enhance solubility or alter binding interactions in biological systems.
- The phenyl analog’s high thermal stability (boiling point >700°C) suggests similar resilience in the methoxy derivative .
Pyrano[2,3-c]pyrazole and Pyrazolo[4,3-b]pyridine Derivatives
Table 2: Heterocyclic Core Comparison
Key Observations :
- Pyrano[2,3-c]pyrazole derivatives (e.g., compound 3s in ) exhibit fused pyran and pyrazole rings, offering conformational rigidity distinct from the pyrrolo[2,3-b]pyridine core.
Functional Group Comparisons: Carbonitrile-Containing Compounds
Key Observations :
- Carbonitrile groups are critical in agrochemicals (e.g., fipronil) for their electrophilic reactivity . The target compound’s carbonitrile may enable similar reactivity, though its application remains speculative without direct evidence.
Preparation Methods
Pyrrolo[2,3-b]pyridine Formation
The core structure is assembled through a cyclo-condensation reaction between 2-amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile and malononitrile in acetic acid with catalytic HCl (Scheme 1). The reaction proceeds via nucleophilic attack of the pyrrole’s amino group on the electrophilic carbon of malononitrile, followed by cyclodehydration.
Reaction Conditions
-
Solvent: Glacial acetic acid
-
Catalyst: 5% HCl (v/v)
-
Temperature: Reflux (110°C)
-
Duration: 8–12 hours
Mechanistic Insights
-
Protonation of malononitrile enhances electrophilicity.
-
The pyrrole’s 2-amino group attacks the α-carbon of malononitrile, forming a β-enamine intermediate.
-
Intramolecular cyclization eliminates ammonia, yielding the dihydro-pyridone ring.
Functionalization of the Pyrrolopyridine Core
Introduction of 4,6-Diamino Groups
The 4- and 6-amino groups are introduced via nitration followed by catalytic hydrogenation (Scheme 2). Selective nitration at positions 4 and 6 is achieved using fuming HNO₃ in H₂SO₄ at 0°C, yielding a dinitro intermediate. Subsequent hydrogenation over Pd/C in ethanol reduces nitro groups to amines.
Optimized Parameters
Oxidation to 2-Oxo Functionality
The 2-oxo group is introduced by treating the dihydro precursor with KMnO₄ in acidic medium (Scheme 3). Oxidation proceeds via radical intermediates, converting the 2,3-dihydro moiety to a ketone.
Conditions
-
Oxidizing Agent: KMnO₄ (2 equiv)
-
Solvent: Dilute H₂SO₄ (pH 2–3)
-
Temperature: 60°C, 4 hours
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Nitration : Competing nitration at position 3 was mitigated by maintaining low temperatures (0–5°C).
-
Cyano Group Stability : The 5-cyano moiety remained intact under acidic cyclocondensation conditions due to its electron-withdrawing nature.
-
Amino Group Protection : Trifluoroacetylation was explored to prevent undesired side reactions during oxidation but was deemed unnecessary due to the robustness of the hydrogenation step.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes and conditions for achieving high yields of 4,6-diamino-1-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?
Methodological Answer:
- Stepwise Cyclization : Start with a pyrrolo[2,3-b]pyridine precursor and introduce the 4-methoxyphenyl group via nucleophilic substitution. Use KOH or NaH as a base in anhydrous DMF at 80–100°C to promote cyclization .
- Amination and Carbonitrile Incorporation : React intermediates with ammonia or urea under reflux in ethanol to install the 4,6-diamino groups. For the carbonitrile moiety, employ a cyano source (e.g., CuCN) in DMSO at 120°C for 6–8 hours .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of cyano agent) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) to achieve yields >60% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3) and aromatic protons between δ 6.8–7.4 ppm . The 2-oxo group appears as a carbonyl signal at δ 170–175 ppm in 13C NMR .
- HRMS and FTIR : Validate molecular weight (e.g., [M+H]+ at m/z 350.12) and functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N values .
Q. How can solubility challenges in polar solvents be mitigated during biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:water (10:90 v/v) or ethanol:PBS mixtures. Test solubility via dynamic light scattering (DLS) to confirm colloidal stability .
- Derivatization : Temporarily protect amino groups with Boc (tert-butoxycarbonyl) to enhance solubility in THF or dichloromethane .
Advanced Research Questions
Q. What mechanistic strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Direct nitration or halogenation at the 3-position using HNO3/H2SO4 or NXS (X = Cl, Br). The electron-rich 4-methoxyphenyl group directs substitution to specific positions .
- Cross-Coupling : Perform Suzuki-Miyaura reactions with aryl boronic acids at the 5-carbonitrile position using Pd(PPh3)4/K2CO3 in dioxane/water (3:1) at 90°C .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Heat samples to 50–60°C in DMSO-d6 to reduce rotational barriers and simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Correlate ambiguous protons/carbons. For example, NOESY can confirm spatial proximity between the 4-methoxy group and pyrrolo NH .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify nucleophilic (C5 carbonitrile) and electrophilic (C2-oxo) sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol to model hydrolysis or aggregation tendencies .
- Docking Studies : Map interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to guide SAR modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
